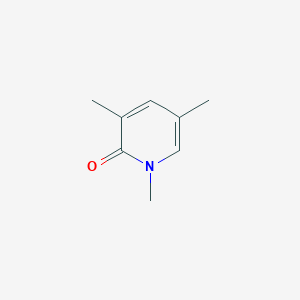

1,3,5-Trimethyl-1,2-dihydropyridin-2-one

Description

Significance of Dihydropyridinone Scaffolds in Modern Organic Chemistry

Dihydropyridinone scaffolds are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in modern organic and medicinal chemistry. nih.gov Their importance stems from their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. nih.govrsc.org These scaffolds form the core structure of numerous compounds with diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.gov

The dihydropyridinone framework is a privileged structure, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov In addition to their direct applications in drug discovery, dihydropyridinones serve as crucial building blocks for the synthesis of more complex nitrogen-containing heterocycles, such as piperidines and quinolizidines, which are themselves prevalent in many natural products and pharmaceuticals. rsc.org The synthetic accessibility and the ability to readily functionalize the dihydropyridinone ring make it an attractive target for combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening.

Table 1: Selected Biological Activities of Dihydropyridinone Derivatives

Biological Activity Therapeutic Potential References Anticancer Inhibition of tumor cell growth [3, 11] Anti-inflammatory Modulation of inflammatory pathways nih.gov Antibacterial Activity against various bacterial strains [3, 11] Antifungal Inhibition of fungal growth rsc.org Antiviral (including anti-HIV) Inhibition of viral replication rsc.org Vasorelaxant Potential treatment for hypertension rsc.org Androgen Receptor Modulators Potential in treating prostate cancer nih.gov

Historical Development of Research on Dihydropyridinone Systems

The history of dihydropyridinone-related chemistry can be traced back to the late 19th century with the discovery of multicomponent reactions that provided access to similar heterocyclic systems. A pivotal moment was the work of Italian chemist Pietro Biginelli, who in 1891, first reported the three-component reaction between an aldehyde, a β-ketoester (ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. This reaction, now famously known as the Biginelli reaction, laid the foundational groundwork for the synthesis of a broad class of related heterocycles.

Parallelly, the Hantzsch dihydropyridine (B1217469) synthesis, discovered by Arthur Hantzsch in 1881, provided a pathway to 1,4-dihydropyridines, which are structurally related to dihydropyridinones. The therapeutic potential of these scaffolds began to be realized in the mid-20th century. Starting in the 1960s, research into 1,4-dihydropyridine (B1200194) derivatives led to the development of a major class of cardiovascular drugs known as calcium channel blockers. This success spurred broader interest in the synthesis and biological evaluation of various dihydropyridine and dihydropyridinone isomers and derivatives. Over the decades, synthetic methodologies have evolved from classical, often harsh, acid-catalyzed conditions to a wide array of milder and more efficient protocols.

Overview of Current Research Trends and Challenges in Dihydropyridinone Chemistry

Contemporary research in dihydropyridinone chemistry is characterized by several key trends, primarily driven by the demand for more efficient, sustainable, and selective synthetic methods.

One of the most prominent trends is the focus on Green Chemistry . Researchers are increasingly developing protocols that minimize or eliminate the use of hazardous solvents and reagents. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times, and the application of environmentally benign and reusable catalysts. rsc.orgrsc.orgnih.govnih.gov Catalysts such as heteropoly acids, hydrogels, and even natural materials like granite and quartz are being explored to improve the sustainability of classical reactions like the Biginelli synthesis. nih.govnih.gov

Another major area of research is Asymmetric Synthesis . Since the biological activity of chiral dihydropyridinones often resides in a single enantiomer, the development of methods to produce these compounds with high enantioselectivity is of paramount importance. nih.gov This has led to the exploration of various chiral catalysts, including organocatalysts like isothioureas and N-heterocyclic carbenes (NHCs), which can facilitate highly stereocontrolled transformations. nih.gov

The development of Novel Multicomponent Reactions (MCRs) also continues to be a significant trend. MCRs offer a highly efficient route to complex molecules in a single step, and researchers are continually expanding the scope of these reactions to create diverse libraries of dihydropyridinone derivatives for biological screening. pharmainfonepal.com

Despite significant progress, several challenges remain. A primary challenge is the development of synthetic methods that are both highly efficient and broadly applicable to a wide range of substrates. For certain substituted dihydropyridinones, yields can still be low, and harsh reaction conditions may be required. In the pharmacological realm, overcoming issues like multidrug resistance, where cancer cells or pathogens develop resistance to treatment, is a significant hurdle that novel dihydropyridinone derivatives are being designed to address. nih.govnih.gov Furthermore, ensuring the stability, reusability, and cost-effectiveness of novel catalysts is an ongoing challenge for industrial applications.

Table 2: Current Research Focus in Dihydropyridinone Chemistry

Research Trend Key Objectives and Approaches Challenges Green Chemistry Use of reusable catalysts, solvent-free conditions, microwave-assisted synthesis. Catalyst stability and cost, scalability of methods. Asymmetric Synthesis Development of chiral catalysts (organocatalysts, metal complexes) for enantioselective synthesis. Achieving high enantioselectivity for a broad range of substrates. Multicomponent Reactions (MCRs) Designing novel MCRs to increase molecular diversity and complexity in a single step. Controlling regioselectivity and stereoselectivity. Pharmacological Applications Synthesis of derivatives to overcome drug resistance and target new biological pathways. Improving bioavailability and reducing off-target effects.

Rationale for the Academic Investigation of 1,3,5-Trimethyl-1,2-dihydropyridin-2-one

The specific academic investigation of this compound is rooted in the systematic exploration of structure-activity relationships (SAR) within the dihydropyridinone scaffold. In medicinal chemistry and drug discovery, the synthesis and evaluation of a series of structurally related analogs is a fundamental strategy to understand how specific structural modifications influence the biological activity of a parent compound.

The introduction of methyl groups is a common and powerful tactic in lead compound optimization for several reasons:

Modulation of Physicochemical Properties : Methyl groups are small, lipophilic substituents. Their addition to a molecule can increase its lipophilicity, which can, in turn, affect its solubility, membrane permeability, and oral bioavailability. nih.gov

Metabolic Stability : The introduction of a methyl group can block a site on the molecule that is susceptible to metabolic degradation by enzymes in the body. This can increase the compound's half-life and duration of action. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)8(10)9(3)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMYIQHTGFZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One and Its Derivatives

Classical Synthetic Routes to 1,3,5-Trimethyl-1,2-dihydropyridin-2-one

Classical approaches to the dihydropyridinone core often rely on well-established reaction types that build the heterocyclic ring through multi-component strategies or intramolecular cyclization events.

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach significantly accelerates the synthesis of compound libraries for biological screening. nih.gov While the Biginelli and Hantzsch reactions are famous MCRs for producing dihydropyrimidinones and 1,4-dihydropyridines, respectively, direct MCRs leading specifically to the 1,2-dihydropyridin-2-one skeleton are less common but conceptually important. researchgate.netresearchgate.net

The development of novel MCRs that provide access to dihydropyridinones with varied functional groups has become a key area of research, moving beyond the limitations of classical reactions. researchgate.net These strategies often involve the one-pot condensation of aldehydes, active methylene (B1212753) compounds (like β-ketoesters), and an amine or ammonia (B1221849) source, tailored to favor the formation of the pyridinone ring. nih.gov

Intramolecular cyclization is a powerful and widely used strategy for the formation of the dihydropyridin-2-one ring. These reactions typically involve constructing a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction.

One notable method is the intramolecular Wittig cyclization. This approach has been successfully applied to synthesize various 5,6-dihydropyridin-2(1H)-ones. The process begins with the preparation of N-(3-oxoalkyl)-chloroacetamides, which are then converted into triphenylphosphonium salts. Treatment of these salts with a base, such as sodium methoxide, induces an intramolecular Wittig reaction to yield the desired dihydropyridinone ring with high diastereospecificity. mdpi.comresearchgate.net

Another effective method is the intramolecular Knoevenagel condensation. This strategy allows for the regioselective synthesis of either 5,6- or 3,6-dihydropyridin-2(1H)-ones from a common precursor under different acidic conditions. researchgate.net The reaction involves the condensation of an aldehyde or ketone with an active methylene group within the same molecule to form the heterocyclic ring. researchgate.net

| Cyclization Method | Precursor Type | Key Reagents | Product Type | Reference |

| Intramolecular Wittig | N-(3-oxoalkyl)-chloroacetamide derived phosphonium (B103445) salts | Sodium methoxide | 5,6-Dihydropyridin-2(1H)-ones | mdpi.com, researchgate.net |

| Intramolecular Knoevenagel | Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate | Aqueous HCl | 5,6- or 3,6-Dihydropyridin-2(1H)-ones | researchgate.net |

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalysis offers a route to synthesize dihydropyridinones under milder conditions with greater control and efficiency. Both metal-based and organic catalysts have been employed.

Metal-catalyzed domino reactions provide a practical pathway for synthesizing substituted 3,4-dihydropyridin-2-ones. For instance, a reaction cascade involving the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines, followed by an intramolecular annulation, can be performed under phase transfer catalysis conditions. mdpi.com This method uses inexpensive catalysts like Bu₄N⁺HSO₄⁻ with solid KOH at room temperature. mdpi.com

Organocatalysis represents a greener alternative to many metal-catalyzed processes. While specific applications to this compound are not prominent, the principles have been demonstrated in related structures. For example, the enantioselective synthesis of 1,4-dihydropyridines has been achieved through the addition of C(1)-ammonium enolates (generated in situ from aryl esters and an isothiourea catalyst) to pyridinium (B92312) salts. rsc.org This highlights the potential of organocatalysis to control stereochemistry in the synthesis of dihydropyridine (B1217469) derivatives. rsc.org

| Catalytic Strategy | Catalyst Example | Reaction Type | Product Scaffold | Key Features |

| Phase Transfer Catalysis | Bu₄N⁺HSO₄⁻ / KOH | Michael addition / Annulation | 3,4-Dihydropyridin-2-one | Room temperature, short reaction times |

| Organocatalysis | Isothiourea (e.g., (R)-BTM) | Addition to Pyridinium Salts | 1,4-Dihydropyridine (B1200194) | Enantioselective, dearomatization |

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itrsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Conducting reactions without a solvent (neat conditions) or under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. researchgate.netscispace.com While specific solvent-free syntheses for this compound are not well-documented, extensive research on the solvent-free synthesis of structurally related dihydropyrimidinones (DHPMs) via the Biginelli reaction demonstrates the viability of this approach.

These reactions are often performed by heating a neat mixture of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), frequently in the presence of a catalyst. orientjchem.orgorganic-chemistry.org Various catalysts, including lanthanide triflates (like Yb(OTf)₃) and reusable solid catalysts such as calcined Mg/Fe hydrotalcite, have been shown to be highly effective under these conditions, leading to high yields, short reaction times, and environmentally friendly processes. scispace.comorganic-chemistry.org The catalyst can often be recovered and reused, further enhancing the sustainability of the method. organic-chemistry.org

| Catalyst | Reactants | Conditions | Yield Range | Reference |

| Ytterbium triflate (Yb(OTf)₃) | Aldehyde, β-dicarbonyl, Urea | Solvent-free, 100°C, 20 min | 81-99% | organic-chemistry.org |

| Calcined Mg/Fe hydrotalcite | Aldehyde, Ethyl acetoacetate, Urea/Thiourea | Thermal, solvent-free | High | scispace.com |

| None (thermal) | Aldehyde, β-ketoester, Urea | Solvent-free, heating | Good to excellent | orientjchem.org |

This table illustrates the application of solvent-free principles to the synthesis of dihydropyrimidinones, a strategy that could conceptually be adapted for dihydropyridinone synthesis.

Green Chemistry Principles Applied to this compound Synthesis

Enzyme-Mediated Transformations for Dihydropyridinone Scaffolds

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic routes to this compound are not extensively documented, the broader class of dihydropyrimidinones has been the subject of biocatalytic approaches. These methods leverage the high stereo- and regioselectivity of enzymes to produce chiral dihydropyridinones, which are of significant interest in medicinal chemistry.

Lipases and esterases are among the enzymes explored for the kinetic resolution of racemic dihydropyridinone esters. In a typical approach, a racemic mixture of a dihydropyridinone derivative is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. This strategy, while not a de novo synthesis, provides access to enantiomerically enriched dihydropyridinone building blocks. The efficiency of such resolutions is highly dependent on the enzyme, substrate structure, and reaction conditions.

Solid-Supported Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of heterocyclic libraries, including dihydropyridinones. This technique involves attaching one of the reactants to a solid support, such as a polymer resin, and carrying out the reaction sequence in a stepwise manner. The key advantage of SPOS is the simplified purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin.

For the synthesis of dihydropyridinone scaffolds, a common strategy involves immobilizing either the aldehyde or the β-dicarbonyl component onto the solid support. The subsequent cyclocondensation reaction, often a Biginelli-type reaction, is then performed in solution. After the reaction is complete, the desired dihydropyridinone can be cleaved from the resin. This approach allows for the rapid generation of a diverse range of dihydropyridinone derivatives by varying the solution-phase reactants. nih.gov

Table 1: Comparison of Solid-Phase Synthesis Approaches for Dihydropyridinone Analogs

| Immobilized Component | Typical Resin | Cleavage Condition | Advantages |

| Aldehyde | Polystyrene-based resins with a suitable linker | Acidic (e.g., TFA) | Allows for variation of the β-dicarbonyl and urea components. |

| β-Dicarbonyl Compound | Resins with a β-ketoester functionality | Varies with linker chemistry | Enables diversification through different aldehydes and urea analogs. |

Applications of Ionic Liquids and Fluorous Media

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered "green" solvents due to their low vapor pressure and high thermal stability. researchgate.net They have been successfully employed as both solvents and catalysts in the synthesis of dihydropyrimidinones. nih.govionike.comrsc.org Acidic ionic liquids, in particular, can catalyze the Biginelli reaction, often leading to higher yields and shorter reaction times compared to conventional methods. opensciencepublications.com The use of ILs can also facilitate catalyst recycling and reuse, further enhancing the sustainability of the synthetic process. nih.gov For instance, Brønsted acidic ionic liquids have been shown to be effective catalysts for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, affording excellent yields. nih.gov

Fluorous Media:

Fluorous synthesis utilizes perfluorinated compounds to create a third phase, distinct from aqueous and organic phases, which simplifies product isolation. In the context of dihydropyridinone synthesis, a fluorous-tagged reactant can be employed. nih.govresearchgate.net After the reaction, the fluorous-tagged product can be selectively extracted into a fluorous solvent, leaving behind non-fluorous impurities. The fluorous tag can then be removed to yield the final product. This "light fluorous" approach is particularly useful for the purification of compound libraries. nih.gov For example, the Biginelli reaction has been successfully performed using a perfluorooctanesulfonyl-attached benzaldehyde, with purification achieved through fluorous solid-phase extraction (F-SPE). nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, pressure, and catalyst loading.

Temperature and Pressure Effects on Reaction Efficiency

The rate of chemical reactions is generally sensitive to temperature. For the synthesis of dihydropyridinone derivatives, increasing the reaction temperature often leads to a faster reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired compound. Therefore, determining the optimal temperature is a critical step in process development. For instance, in the synthesis of 2,3,5-trimethylpyridine, a related heterocyclic compound, the optimal temperature was found to be 150 °C. researchgate.net Microwave-assisted synthesis has also been employed for dihydropyrimidinone synthesis, where elevated temperatures can be reached rapidly, often leading to significantly reduced reaction times. nih.govbeilstein-journals.org

Pressure is another parameter that can influence reaction outcomes, particularly for reactions involving gaseous reactants or intermediates. While less commonly a primary focus for the synthesis of dihydropyridinones via condensation reactions, it can play a role in specific synthetic routes or when volatile solvents are used at high temperatures.

Catalyst Loading and Co-catalyst Investigations

The amount of catalyst used, or catalyst loading, can have a significant impact on reaction efficiency. interesjournals.org Insufficient catalyst may result in slow or incomplete reactions, while excessive catalyst can lead to unwanted side reactions or be economically unviable. The optimal catalyst loading is typically determined experimentally by running the reaction with varying amounts of the catalyst and monitoring the yield and purity of the product. For the synthesis of dihydropyrimidinones, various catalysts have been investigated, including Lewis acids, Brønsted acids, and solid-supported catalysts. ionike.combcrec.idrsc.org

The use of co-catalysts can sometimes enhance the activity of the primary catalyst or promote specific reaction pathways. For example, in certain metal-catalyzed reactions, the addition of a secondary metal or a ligand can significantly improve the yield and selectivity. While specific co-catalyst systems for this compound are not well-documented, the exploration of such systems is a common strategy in synthetic methodology development.

Table 2: Effect of Catalyst Loading on Dihydropyrimidinone Synthesis (Hypothetical Data)

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 12 | 45 |

| 5 | 6 | 85 |

| 10 | 4 | 92 |

| 15 | 4 | 91 |

Isolation and Purification Methodologies for Synthetic Products

The final step in any synthesis is the isolation and purification of the desired product. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

Common techniques for the purification of dihydropyridinone derivatives include:

Crystallization: This is a highly effective method for obtaining pure crystalline solids. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). nih.gov It is a versatile method that can be used to purify a wide range of compounds.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is often employed. nih.gov This method offers high resolution and can be automated.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Studies of 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One

Electrophilic Reactions Involving the Dihydropyridinone Core

The conjugated diene within the 1,2-dihydropyridinone ring is electron-rich, making it susceptible to attack by various electrophiles. The N-methyl group and the two methyl groups on the ring at positions 3 and 5 further enhance the electron density of the π-system, increasing its reactivity towards electrophiles. Electrophilic attack is anticipated to occur preferentially at the C4 or C6 positions, which are part of the enamine-like system.

Studies on similar 1,2-dihydropyridine derivatives have shown that they can undergo electrophilic substitution reactions. For instance, fluorination of 2-methyl-5-nitro-1,2-dihydropyridines with electrophilic fluorinating agents like Selectfluor® results in the formation of 3-fluoro-3,6-dihydropyridines. This suggests that 1,3,5-trimethyl-1,2-dihydropyridin-2-one could potentially react with a range of electrophiles, including halogens, acylating agents, and alkylating agents, at the electron-rich positions of the ring.

A general review of dihydropyridine (B1217469) chemistry indicates that electrophilic substitution is a known reaction pathway for these systems. researchgate.net The outcome of such reactions is influenced by the nature of the substituent on the nitrogen atom and other groups on the ring. researchgate.net

Nucleophilic Addition and Substitution Pathways of this compound

The 1,2-dihydropyridinone core of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the C6 position of the conjugated system. The carbonyl group, being part of a lactam, is less electrophilic than a ketone but can still react with strong nucleophiles.

More significantly, the C6 position is susceptible to nucleophilic attack, particularly after activation of the ring. For instance, C-alkylation of 1,2-dihydropyridines can be achieved with alkyl triflates, which generates a reactive iminium ion intermediate. nih.gov This intermediate can then undergo highly diastereoselective addition of hydride or carbon nucleophiles. nih.gov This two-step sequence allows for the synthesis of highly substituted piperidine (B6355638) derivatives. nih.gov This methodology could be applied to this compound to introduce a variety of substituents at the C6 position.

The table below summarizes the one-pot dihydropyridine alkylation and reduction of a model 1,2-dihydropyridine system, which demonstrates the potential for nucleophilic addition to the activated dihydropyridine core.

Table 1: Representative One-Pot Alkylation and Reduction of a 1,2-Dihydropyridine Data extrapolated from studies on related 1,2-dihydropyridine systems.

| Entry | R Group | Electrophile | Reducing Agent | Product | Overall Yield |

| 1 | H | Methyl triflate | Me₄NBH(OAc)₃ | 2-methyl-tetrahydropyridine derivative | Good |

| 2 | H | Ethyl triflate | Me₄NBH(OAc)₃ | 2-ethyl-tetrahydropyridine derivative | High |

| 3 | Me | Methyl triflate | Me₄NBH(OAc)₃ | 2,6-dimethyl-tetrahydropyridine derivative | High |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Dihydropyridinone Ring

The conjugated diene system within the 1,2-dihydropyridinone ring makes it a suitable candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In such reactions, the dihydropyridinone would act as the diene component, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The methyl groups on the this compound ring would increase its reactivity as a diene.

The Diels-Alder reaction is highly stereospecific, and with cyclic dienes, the endo product is often favored due to secondary orbital interactions. wikipedia.org An enantioselective Diels-Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins has been developed, catalyzed by a chiral primary ammonium salt, leading to key synthetic intermediates for alkaloids. rsc.org This suggests that chiral induction in Diels-Alder reactions involving this compound is also feasible.

A comprehensive review of dihydropyridine chemistry confirms that cycloaddition reactions are a major class of transformations for these compounds, including [4+2] cycloadditions (Diels-Alder) and 1,3-dipolar cycloadditions. researchgate.net

Oxidation and Reduction Chemistry of this compound

Oxidation: 1,2-dihydropyridines are known to be readily oxidized to their corresponding aromatic pyridines. researchgate.net This aromatization is a common and often facile process. A variety of oxidizing agents can be employed for this transformation. For example, aromatization of 1,4-dihydropyridines has been achieved with lead(IV) acetate under mild conditions. researchgate.net It is expected that this compound would undergo a similar oxidation to yield the corresponding 1,3,5-trimethylpyridin-2(1H)-one.

Reduction: The dihydropyridinone ring can also be reduced to the corresponding piperidinone or piperidine. The choice of reducing agent will determine the extent of reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) would likely reduce the double bonds in the ring to yield 1,3,5-trimethylpiperidin-2-one. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the double bonds and the carbonyl group, leading to 1,3,5-trimethylpiperidine. The reduction of N-carbomethoxy-1,2-dihydropyridine with LiAlH₄ has been shown to yield the corresponding N-methyl derivative, indicating the feasibility of reducing the dihydropyridine system. researchgate.net

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-opening metathesis polymerization (ROMP) is a powerful tool for the synthesis of polymers from cyclic olefins. mdpi.comyoutube.com The driving force for this reaction is the relief of ring strain in the monomer. youtube.com The 1,2-dihydropyridin-2-one ring in this compound is not significantly strained, which would make it a poor substrate for ROMP under standard conditions. youtube.com For ROMP to occur, a higher degree of ring strain would likely be necessary, which could potentially be introduced through the formation of a bicyclic derivative via a cycloaddition reaction as described in section 3.3.

Ring-closing metathesis (RCM) is typically used to form rings from acyclic dienes and is therefore not directly applicable to the pre-formed dihydropyridinone ring itself. However, if appropriate alkene-containing side chains were introduced onto the this compound core, RCM could be employed to construct new fused or spirocyclic ring systems.

Derivatization Strategies for Functionalization of the this compound Core

The this compound core can be functionalized through a variety of derivatization strategies, leveraging the reactivity patterns discussed in the preceding sections.

Alkylation: As mentioned in section 3.2, the dihydropyridine ring can be alkylated to form a reactive iminium ion, which can then be trapped with nucleophiles to introduce a wide range of substituents. nih.gov

Acylation: Electrophilic acylation at the C4 or C6 positions could introduce ketone functionalities, which can serve as handles for further transformations.

Cycloaddition/Retro-Cycloaddition: The use of Diels-Alder reactions with dienophiles containing masked functional groups can introduce complex side chains onto the resulting bicyclic adduct. Subsequent retro-Diels-Alder reaction could then release the functionalized dihydropyridinone.

Metalation: Directed ortho-metalation, if applicable to this system, could allow for the introduction of a variety of electrophiles at specific positions on the ring.

Modification of Substituents: The existing methyl groups, particularly the one at C5, could potentially be functionalized through radical halogenation, although this might be challenging to control.

The combination of these strategies provides a rich toolbox for the derivatization and functionalization of the this compound scaffold, enabling the synthesis of a diverse library of related compounds for various applications.

Mechanistic Elucidation of Reactions Involving 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and other variables. For a hypothetical reaction involving 1,3,5-trimethyl-1,2-dihydropyridin-2-one, a kinetic analysis would be the first step in mechanistic elucidation.

This would involve systematically varying the concentration of the reactants and monitoring the rate of product formation or reactant consumption over time, typically using spectroscopic methods such as UV-Vis or NMR spectroscopy. The data would be used to determine the rate law of the reaction, which expresses the mathematical relationship between the reaction rate and the concentration of each reactant. The order of the reaction with respect to each component provides crucial clues about the number of molecules involved in the rate-determining step of the mechanism.

Table 1: Illustrative Data for Reaction Order Determination

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

This is a hypothetical data table to illustrate how reaction orders are determined. No such data has been published for this compound.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their detection and characterization provide direct evidence for a proposed reaction pathway. For reactions of this compound, researchers would employ various techniques to identify any intermediates.

Low-temperature spectroscopic methods, such as cryo-NMR or matrix isolation infrared spectroscopy, could be used to trap and observe highly reactive intermediates. Mass spectrometry techniques, particularly electrospray ionization (ESI-MS), are also powerful tools for detecting charged intermediates in the gas phase. The structural characterization of these transient species is critical for piecing together the step-by-step mechanism.

Transition State Analysis and Energy Profile Mapping

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck in a chemical transformation. While transition states cannot be isolated, their structure and energy can be investigated through computational chemistry and inferred from experimental data.

Modern computational methods, such as Density Functional Theory (DFT), allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. This information is used to construct a detailed reaction energy profile, which maps the energy of the system as it progresses from reactants to products. The height of the energy barrier from the reactants to the transition state, known as the activation energy, is directly related to the reaction rate. Such computational studies would be invaluable for understanding the reactivity of this compound, but specific analyses for this compound have not been reported.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as dipole-dipole forces and hydrogen bonding.

To investigate these effects on a reaction involving this compound, the reaction would be conducted in a range of solvents with varying polarities and hydrogen-bonding capabilities. The correlation between the reaction rate constant and solvent parameters (like the dielectric constant or empirical polarity scales) would reveal information about the charge distribution in the transition state. For instance, a reaction that proceeds through a highly polar or charged transition state is typically accelerated in more polar solvents.

Table 2: General Solvent Effects on Reaction Rates

| Reaction Type | Change in Polarity from Reactants to Transition State | Effect of Increasing Solvent Polarity on Rate |

| Formation of ions from neutral molecules | Increase | Large increase |

| Reaction of an ion with a neutral molecule | Dispersion of charge | Slight decrease |

| Reaction of two neutral molecules to form a less polar product | Decrease | Decrease |

This table illustrates general principles of solvent effects; no specific data is available for this compound.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. This involves replacing an atom in a reactant molecule with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H).

For reactions of this compound, deuterium labeling could be used to determine which C-H bonds are broken or formed during the reaction. By analyzing the position of the deuterium label in the product molecules using NMR spectroscopy or mass spectrometry, chemists can map the pathway of atoms and confirm or refute a proposed mechanism. Furthermore, the substitution of hydrogen with deuterium can lead to a change in the reaction rate, known as the kinetic isotope effect (KIE). The magnitude of the KIE can indicate whether a C-H bond is broken in the rate-determining step of the reaction. Despite the utility of this technique, no isotopic labeling studies have been published for this compound.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like 1,3,5-Trimethyl-1,2-dihydropyridin-2-one in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional techniques are necessary for complete and unambiguous assignment of all signals and for probing spatial relationships between atoms.

Two-dimensional (2D) NMR experiments are fundamental for mapping the complex network of covalent bonds and spatial proximities within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. nih.gov This technique is highly sensitive and allows for the direct identification of C-H bonds. urfu.ru For this compound, an HSQC spectrum would show cross-peaks connecting the protons of the three methyl groups and the two ring protons to their respective carbon atoms, confirming their one-bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections, revealing correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). urfu.ru This is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected between the N-methyl protons and the C2 and C6 carbons of the pyridinone ring. Likewise, the protons of the C5-methyl group would show correlations to the C4, C5, and C6 carbons. These long-range correlations provide definitive evidence for the placement of the methyl groups on the dihydropyridinone core.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): Unlike HSQC and HMBC which reveal through-bond connectivity, NOESY identifies atoms that are close in space, typically within 5 Å, through the Nuclear Overhauser Effect. hmdb.ca This is particularly useful for determining stereochemistry and conformation. For this compound, a NOESY spectrum could reveal spatial proximity between the protons of the N1-methyl group and the ring proton at C6, providing insights into the molecule's preferred conformation in solution.

The following table illustrates the expected NMR data for this compound, based on typical chemical shifts for similar pyridone structures. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N1 -CH₃ | ~3.4 | ~30 | C2, C6 |

| C2 | - | ~163 (C=O) | N1-CH₃, C3-H |

| C3 | ~6.2 | ~118 | C2, C4, C5, C3-CH₃ |

| C3 -CH₃ | ~2.1 | ~18 | C2, C3, C4 |

| C4 | ~7.1 | ~138 | C3-CH₃, C5-CH₃, C6-H |

| C5 | - | ~125 | C4-H, C6-H, C5-CH₃ |

| C5 -CH₃ | ~2.3 | ~20 | C4, C5, C6 |

| C6 | ~6.5 | ~108 | N1-CH₃, C2, C4, C5-CH₃ |

Note: This is an illustrative table of predicted data. Actual experimental values may vary.

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted rotation, that occur on the NMR timescale. Current time information in Seattle, WA, US.researchgate.net For molecules with flexible rings or bulky substituents, different conformations may interconvert at room temperature, leading to broadened NMR signals or time-averaged spectra. researchgate.net

By lowering the temperature of the NMR experiment, the rate of this interconversion can be slowed. researchgate.net If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. This allows for the determination of the energy barrier (ΔG‡) for the dynamic process and the relative populations of the conformers at different temperatures. hmdb.ca In the case of this compound, VT-NMR studies could be employed to investigate the potential for a shallow boat-like conformation of the dihydropyridine (B1217469) ring and to determine the energy barrier for any ring-inversion processes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling both molecular weight determination and structural elucidation.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nih.gov This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering profound insights into its structure. acs.org The fragmentation is usually achieved through collision-induced dissociation (CID). researchgate.net

For this compound (Molecular Weight: 137.18 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 138 would be selected as the precursor ion. A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 123.

Loss of carbon monoxide (CO): A characteristic fragmentation for cyclic ketones and lactams, leading to a fragment at m/z 110.

Sequential losses: For example, the loss of CO followed by the loss of a methyl radical, or vice versa.

The following table outlines a hypothetical fragmentation pattern for the compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 138 | 123 | •CH₃ |

| 138 | 110 | CO |

| 123 | 95 | CO |

| 110 | 95 | •CH₃ |

Note: This table represents a plausible, theoretical fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. Whereas conventional MS might identify a molecular ion at m/z 138, HRMS can distinguish between different possible chemical formulas that have the same nominal mass.

For this compound, the chemical formula is C₈H₁₁NO. The calculated monoisotopic mass for the protonated molecule [C₈H₁₁NO + H]⁺ is 138.0913 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous verification of the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

This technique provides definitive information on:

Bond lengths and angles: Confirming the covalent structure.

Conformation: Revealing the exact shape of the molecule in the solid state, including the puckering of the dihydropyridinone ring.

Intermolecular interactions: Identifying how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding or π–π stacking.

Crystal Packing and Intermolecular Interactions

No data available.

Conformation in the Solid State

No data available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

No data available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

No data available.

Computational and Theoretical Chemistry Investigations of 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various molecular properties with a high degree of accuracy. cuny.edunanobioletters.com For 1,3,5-trimethyl-1,2-dihydropyridin-2-one, these methods would provide crucial insights into its geometry, electronic landscape, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other possible spatial arrangements of the atoms and their relative energies, which is particularly important for understanding the molecule's flexibility. While specific data for the target molecule is not available, studies on similar dihydropyrimidinone structures have used DFT methods, such as B3LYP/6-31++G(d,p), to determine their optimized geometries, revealing that the six-membered ring often adopts a boat-like conformation. researchgate.net

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data for this compound was not found in the search results.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2=O | 1.24 |

| C2-C3 | 1.45 |

| C3=C4 | 1.36 |

| C4-C5 | 1.46 |

| C5=C6 | 1.35 |

| C6-N1 | 1.40 |

| Bond Angles (°) ** | |

| C6-N1-C2 | 122.0 |

| N1-C2-C3 | 118.5 |

| C2-C3-C4 | 120.0 |

| Dihedral Angles (°) ** | |

| C6-N1-C2-C3 | 5.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides insights into a molecule's reactivity and optical properties. csic.esmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. wikipedia.orgossila.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. schrodinger.com A smaller gap generally implies higher reactivity. wikipedia.org Computational studies on pyridinone derivatives often involve calculating these parameters to assess their potential as, for example, inhibitors in biological systems. nih.gov Natural Bond Orbital (NBO) analysis is also commonly used to determine the charge distribution on individual atoms, which helps in understanding electrostatic interactions. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) This table is for illustrative purposes only, as specific calculated data for this compound was not found in the search results.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure elucidation and confirmation. rsc.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared spectroscopy) can be compared with experimental data to verify the structure of a synthesized compound. nanobioletters.comscholaris.caresearchgate.netualberta.ca DFT methods are routinely used for these predictions. nrel.govijcce.ac.ir

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is for illustrative purposes only, as specific predicted data for this compound was not found in the search results.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 165.0 |

| C3 | 110.2 |

| C4 | 140.5 |

| C5 | 108.7 |

| C6 | 135.8 |

| N-CH₃ | 35.1 |

| C3-CH₃ | 18.4 |

| C5-CH₃ | 17.9 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unimi.it For this compound, MD simulations could provide insights into its conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a biological system, for instance, when interacting with a protein. jchemlett.comjchemlett.com Solvation effects, which describe the influence of a solvent on the properties of a solute molecule, can also be effectively modeled using MD.

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the energy barriers associated with them. researchgate.netresearchgate.net For this compound, this could involve modeling its synthesis or its participation in various chemical reactions. By mapping the potential energy surface of a reaction, transition states can be identified, and the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. While no specific QSRR studies for this compound were found, such studies are common for classes of compounds like pyridinium-based ionic liquids. chemrxiv.orgnih.govresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the reactivity of new, untested compounds. For a series of pyridinone derivatives, a QSRR model could be developed to predict their reaction rates in a particular chemical transformation.

Strategic Applications of 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One in Organic Synthesis

As a Versatile Building Block for Complex Chemical Architectures

There is currently no available scientific literature that describes the use of 1,3,5-Trimethyl-1,2-dihydropyridin-2-one as a versatile building block for the synthesis of complex chemical architectures. While the dihydropyridin-2-one core is a recognized privileged structure in medicinal chemistry, the specific substitution pattern of this compound has not been highlighted in the construction of more intricate molecular frameworks. nih.govresearchgate.net

Role in the Synthesis of Diverse Heterocyclic Systems

Scientific literature does not currently contain specific examples or methods detailing the role of this compound in the synthesis of diverse heterocyclic systems. Although dihydropyridinones can serve as precursors to various nitrogen-containing heterocycles, the utility of this specific trimethylated analog in such transformations has not been reported. nih.govdurham.ac.uk

Exploration as a Ligand or Catalyst Component in Transition Metal Catalysis

There is no documented exploration of this compound as a ligand or a component of catalysts in transition metal catalysis. The coordination chemistry of this particular compound and its potential to influence the outcome of metal-catalyzed reactions remains an uninvestigated area of research. While pyridonate ligands, in general, have been utilized in transition metal chemistry, specific studies involving the 1,3,5-trimethyl derivative are absent from the literature. osti.govrsc.org

Precursor for Advanced Organic Materials Synthesis

The role of this compound as a precursor for the synthesis of advanced organic materials is not described in the current body of scientific research. The potential for this compound to be incorporated into polymers or other functional materials has not been explored or reported.

Structure Reactivity and Structure Property Relationships of 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One

Influence of Electronic Structure on Chemical Reactivity

The electronic character of 1,3,5-trimethyl-1,2-dihydropyridin-2-one is a primary determinant of its chemical reactivity. The dihydropyridinone core contains a conjugated system of pi electrons, which is perturbed by the presence of three electron-donating methyl groups. These substituents, located at the nitrogen (N1), C3, and C5 positions, significantly modulate the electron density distribution within the ring.

This increased electron density makes the dihydropyridinone ring susceptible to attack by electrophiles. The precise site of electrophilic attack will be dictated by the relative electron densities at the various carbon atoms, which can be predicted through computational chemistry studies. It is anticipated that the C4 position would be a likely site for electrophilic substitution due to the electron-donating effect of the C3-methyl group.

The presence of the carbonyl group at C2 introduces an electrophilic site into the molecule. This carbonyl carbon is susceptible to nucleophilic attack, a common reaction pathway for pyridinones and related lactams. The reactivity of this carbonyl group is, in turn, influenced by the electronic effects of the methyl substituents. The electron-donating methyl groups may slightly reduce the electrophilicity of the carbonyl carbon, but it remains a key reactive center.

| Substituent Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|

| N1-Methyl | Inductive Donation | Increases nucleophilicity of the ring; slightly decreases electrophilicity of C2 carbonyl |

| C3-Methyl | Inductive and Hyperconjugative Donation | Increases electron density at C4, promoting electrophilic attack at this position |

| C5-Methyl | Inductive and Hyperconjugative Donation | Contributes to overall electron density of the pi system |

Conformational Effects on Reaction Pathways and Selectivity

The 1,2-dihydropyridin-2-one ring is not planar and can adopt various conformations, which can have a profound impact on its reactivity and the stereoselectivity of its reactions. The most stable conformations for similar six-membered heterocyclic rings are often boat or twist-boat forms. The specific preferred conformation of this compound will be determined by the energetic balance of minimizing steric interactions between the three methyl groups and optimizing orbital overlap within the conjugated system.

In any given conformation, the methyl groups can occupy either pseudo-axial or pseudo-equatorial positions. The relative energies of these conformers will influence the equilibrium population of each. For instance, a conformation that places a bulky methyl group in a pseudo-axial position may be disfavored due to steric clashes with other parts of the ring, known as 1,3-diaxial interactions.

The conformational preference of the molecule can dictate the trajectory of an approaching reagent. For example, in a nucleophilic addition to the C2 carbonyl, the nucleophile will preferentially attack from the less sterically hindered face of the molecule. The orientation of the methyl groups at C1 and C3 will play a crucial role in defining this steric environment. Similarly, in reactions involving the double bonds, such as cycloadditions or electrophilic additions, the facial selectivity will be governed by the accessibility of the pi orbitals, which is a direct consequence of the ring's conformation.

Furthermore, dynamic conformational changes can influence reaction pathways. If the energy barrier between different conformations is low, the molecule may react through a higher-energy, but more reactive, conformer. Understanding the conformational landscape of this compound is therefore essential for predicting and controlling the stereochemical outcome of its reactions.

| Conformational Feature | Potential Impact on Reaction Pathways and Selectivity |

|---|---|

| Ring Puckering (e.g., Boat vs. Twist-Boat) | Influences the overall shape and accessibility of reactive sites. |

| Axial/Equatorial Orientation of Methyl Groups | Determines the steric hindrance around reactive centers, affecting facial selectivity. |

| Conformational Equilibrium | The relative population of different conformers can dictate the major reaction pathway. |

Steric Hindrance and Its Impact on Synthetic Transformations

The three methyl groups in this compound introduce significant steric bulk, which can hinder or even prevent certain chemical reactions. The degree of steric hindrance depends on the position of the methyl group relative to the reactive center and the size of the incoming reagent or catalyst.

The N1-methyl group can sterically shield the C2 carbonyl group from attack by bulky nucleophiles. This effect would be more pronounced if the nucleophile is large. Similarly, this methyl group can also influence reactions at the C6 position due to its proximity.

The C3-methyl group directly hinders reactions at the C3 and C4 positions. For example, an electrophilic attack at C4 would be subject to steric hindrance from the adjacent C3-methyl group. This steric impediment could lead to a decrease in reaction rate or favor attack at a less hindered site, if one is available.

The C5-methyl group can influence the approach of reagents to the C4 and C6 positions. While more remote than the C3-methyl group's effect on C4, it can still play a role in directing the regioselectivity of certain reactions, particularly those involving larger transition states.

The cumulative steric effect of all three methyl groups can be substantial. In some cases, this steric congestion can be exploited to achieve selectivity in synthetic transformations. For instance, a reaction that might otherwise occur at multiple sites on an unsubstituted dihydropyridinone ring could be directed to a single, less hindered position in the trimethylated analogue. Conversely, the steric bulk may necessitate the use of more reactive reagents or harsher reaction conditions to overcome the steric barrier.

| Methyl Group Position | Potential Impact on Synthetic Transformations |

|---|---|

| N1-Methyl | Hinders nucleophilic attack at the C2 carbonyl and reactions at C6. |

| C3-Methyl | Sterically impedes reactions at C3 and C4. |

| C5-Methyl | Influences the approach of reagents to C4 and C6. |

Modulation of Reactivity through Remote Substituent Effects

While the direct electronic and steric effects of the methyl groups are significant, the C5-methyl group can also exert a more subtle, remote influence on the reactivity of the molecule. Such remote substituent effects are transmitted through the conjugated pi system of the dihydropyridinone ring.

The electron-donating nature of the C5-methyl group can influence the reactivity of the C2 carbonyl group, even though they are separated by several bonds. By donating electron density into the pi system, the C5-methyl group can slightly decrease the electrophilicity of the carbonyl carbon at C2. This effect, though likely small, could be significant in competitive reactions.

Similarly, the C5-methyl group can influence the acidity of the protons on the C6 carbon. By donating electron density, it may slightly decrease the acidity of these protons, making deprotonation at this position more difficult compared to an unsubstituted analogue.

The study of remote substituent effects often involves comparing the reactivity of a series of compounds with different substituents at the remote position. In the case of this compound, a detailed understanding of these effects would require comparative studies with analogues bearing different substituents at the C5 position. Such studies could reveal Hammett-type relationships, providing quantitative insights into the transmission of electronic effects through the dihydropyridinone ring system.

Future Directions and Emerging Research Avenues for 1,3,5 Trimethyl 1,2 Dihydropyridin 2 One Chemistry

Development of Novel Catalytic Systems Utilizing Dihydropyridinone Scaffolds

The dihydropyridinone framework is considered a "privileged structure" in medicinal chemistry and is increasingly recognized for its potential in catalysis. mdpi.comnih.gov The unique combination of a lactam moiety, a conjugated π-system, and stereogenic centers that can be introduced makes scaffolds like 1,3,5-Trimethyl-1,2-dihydropyridin-2-one attractive for the design of novel organocatalysts. researchgate.net Future research is anticipated to focus on modifying this core structure to create catalysts for a variety of chemical transformations.

Key research directions include:

Asymmetric Catalysis: The development of chiral dihydropyridinone-based ligands for transition metal catalysis or as standalone organocatalysts for enantioselective reactions. The rigid backbone of the ring can provide a well-defined chiral environment to control the stereochemical outcome of reactions.

Biomimetic Catalysis: The dihydropyridine (B1217469) motif is reminiscent of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, which plays a crucial role in biological redox reactions. This similarity can be exploited to design dihydropyridinone-based catalysts that mimic enzyme activity for specific oxidation or reduction processes.

Scaffolding Catalysis: Bifunctional catalysts can be designed where the dihydropyridinone core acts as a scaffold to position other catalytic groups (e.g., Lewis acids, Brønsted bases, or hydrogen-bond donors) in a specific spatial arrangement. nih.gov This approach leverages intramolecularity to enhance reaction rates and selectivity. nih.gov

| Potential Catalytic System | Dihydropyridinone Role | Target Reactions | Rationale |

|---|---|---|---|

| Chiral Lewis Base Catalysts | Core scaffold with chiral substituents | Asymmetric aldol, Michael, and Mannich reactions | The lactam carbonyl can act as a hydrogen bond acceptor, pre-organizing substrates for stereocontrolled bond formation. |

| Transition Metal Ligands | Coordination to metals (e.g., Pd, Ru, Ir) via N, O, or appended functional groups | Asymmetric hydrogenation, cross-coupling reactions | The rigid dihydropyridinone backbone can create a defined chiral pocket around the metal center. |

| NADH Mimics for Redox Reactions | Redox-active dihydropyridine core | Biomimetic reduction of carbonyls and imines | The core structure is analogous to biological reducing agents, offering a pathway for metal-free reductions. |

| Hydrogen Bonding Catalysts | Platform for urea (B33335), thiourea, or squaramide moieties | Anion-binding catalysis, asymmetric cycloadditions | The N-H group of the lactam and appended H-bond donors can activate electrophiles and control stereochemistry. |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design of complex chemical systems from molecular components linked by non-covalent interactions. nih.govanu.edu.au The structure of this compound possesses key features—specifically, hydrogen bond donors (N-H) and acceptors (C=O), as well as a π-rich surface—that make it an excellent candidate for use as a building block, or "synthon," in supramolecular assembly.

Future research could explore:

Hydrogen-Bonded Networks: The predictable hydrogen-bonding patterns of the lactam group can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures like tapes, sheets, or porous frameworks. nih.gov

Host-Guest Chemistry: Macrocycles incorporating the dihydropyridinone unit could be synthesized. The cavity of such hosts could selectively bind guest molecules through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, with potential applications in sensing or molecular transport. ewadirect.com

Metal-Organic Frameworks (MOFs): By functionalizing the dihydropyridinone scaffold with coordinating groups (e.g., carboxylic acids, pyridines), it can be used as an organic linker to construct porous MOFs. mdpi.com These materials could exhibit interesting properties for gas storage, separation, or catalysis.

| Interaction Type | Relevant Structural Feature | Potential Supramolecular Structure | Emerging Application |

|---|---|---|---|

| Hydrogen Bonding | Lactam N-H (donor) and C=O (acceptor) | Rosettes, tapes, porous organic frameworks | Molecular recognition, selective separations |

| π-π Stacking | Conjugated dihydropyridinone ring | Columnar stacks, nanotubes | Organic electronics, charge transport materials |

| Coordination Bonding | Appended coordinating ligands (e.g., carboxylates) | Metal-Organic Frameworks (MOFs), coordination cages | Gas storage, heterogeneous catalysis |

| Host-Guest Interactions | Macrocycles containing the dihydropyridinone unit | Molecular capsules, ion channels | Drug delivery, chemical sensing |

Advanced Functional Material Precursors

The reactivity of the dihydropyridinone ring and its substituents suggests that this compound could serve as a versatile monomer or precursor for the synthesis of advanced functional polymers and materials. nih.gov The ability to tune the electronic properties and introduce functionality makes this scaffold promising for materials with tailored optical, electronic, or mechanical properties.

Potential avenues for exploration include:

Redox-Active Polymers: Polymerization of dihydropyridinone-containing monomers could yield materials with redox activity, suitable for applications in energy storage (e.g., organic batteries) or as electrochromic materials.

Conjugated Polymers: By incorporating the dihydropyridinone unit into a larger conjugated polymer backbone, new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed. The electron-deficient nature of the pyridone ring could be used to tune the polymer's electronic band gap.

Hydrophilic and Biocompatible Polymers: Functionalization with polar groups could lead to the synthesis of water-soluble polymers. diagnosticsworldnews.com These materials could find applications in the biomedical field, for example, as drug delivery vehicles or hydrogels.

| Material Type | Role of Dihydropyridinone | Key Property | Potential Application |

|---|---|---|---|

| Redox Polymers | Monomer with reversible redox behavior | Electron/charge storage capacity | Organic rechargeable batteries, supercapacitors |

| Conjugated Polymers | Electron-accepting unit in the polymer backbone | Tunable optical and electronic properties | Organic electronics (OLEDs, OFETs, OPVs) |

| Functional Hydrogels | Cross-linking agent or functional monomer | Stimuli-responsiveness, biocompatibility | Drug delivery, tissue engineering |

| High-Performance Thermosets | Reactive precursor for cross-linking reactions | High thermal stability, mechanical strength | Aerospace components, advanced composites |

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of enzymes. mdpi.comrsc.org This hybrid approach is particularly powerful for creating complex, enantiomerically pure molecules. mdpi.com For a molecule like this compound, enzymes could be used to perform highly selective transformations that are challenging to achieve with conventional chemical methods.

Future research in this area could focus on:

Kinetic Resolution: Using enzymes such as lipases or proteases to selectively acylate or hydrolyze a racemic mixture of a dihydropyridinone derivative, allowing for the separation of enantiomers.

Diastereoselective Reactions: Employing enzymes to catalyze reactions on a prochiral dihydropyridinone precursor to generate a specific diastereomer with high selectivity. mdpi.com

Regioselective Functionalization: Using enzymes like oxidoreductases or hydrolases to modify a specific position on the dihydropyridinone ring or its substituents, avoiding the need for complex protecting group strategies. nih.gov

| Enzyme Class | Potential Transformation | Target on Dihydropyridinone Scaffold | Synthetic Advantage |

|---|---|---|---|

| Hydrolases (Lipases, Proteases) | Enantioselective hydrolysis or acylation | Appended ester or alcohol functional groups | Kinetic resolution of racemates to access enantiopure compounds. mdpi.com |

| Oxidoreductases (e.g., Baeyer-Villiger monooxygenases) | Regio- and stereoselective oxidation | C=C double bond or alkyl substituents | Introduction of hydroxyl or carbonyl groups with high selectivity. |

| Lyases | Asymmetric addition to the C=C bond | Alkene moiety within the ring | Stereoselective installation of new functional groups (e.g., amino or hydroxyl). |

| Glycosyltransferases | Glycosylation of hydroxylated derivatives | Appended hydroxyl groups | Synthesis of novel glyco-conjugates with potential biological activity. nih.gov |

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) allows for the rapid testing of thousands of different reaction conditions in parallel, dramatically accelerating the discovery of new chemical reactions and the optimization of synthetic processes. scienceintheclassroom.orgpurdue.edu Applying HTS methodologies to the chemistry of this compound could rapidly uncover novel reactivity and identify optimal conditions for desired transformations.

Emerging research avenues include:

Reaction Scouting: Using automated platforms to screen a wide array of catalysts, reagents, solvents, and temperatures to discover new ways to functionalize the dihydropyridinone core. scienceintheclassroom.org This can lead to the discovery of previously unknown C-H activation, cycloaddition, or rearrangement reactions.

Catalyst Discovery: Screening large libraries of potential ligands and metal precursors to identify new, highly active, and selective catalysts for transformations involving the dihydropyridinone substrate.

Process Optimization: Rapidly optimizing the yield and selectivity of a known reaction by systematically varying multiple reaction parameters simultaneously, reducing development time for scaling up the synthesis of valuable derivatives.

| HTS Application | Objective | Screening Parameters | Expected Outcome |

|---|---|---|---|

| New Reaction Discovery | Identify novel transformations of the dihydropyridinone ring | Catalysts, oxidants, reductants, solvents, temperature | Novel C-H functionalization, annulation, or ring-opening reactions. youtube.com |

| Catalyst Optimization | Find the optimal catalyst for a specific cross-coupling reaction | Metal precursors, ligands, bases, additives | Increased reaction yield, selectivity, and turnover number. |

| Asymmetric Reaction Development | Identify conditions for high enantioselectivity | Chiral catalysts, chiral additives, solvents | An efficient and highly stereoselective synthesis of a chiral product. |

| Library Synthesis for Drug Discovery | Rapidly generate a diverse library of dihydropyridinone analogs | Building blocks, coupling reagents, reaction conditions | A collection of novel compounds for biological screening. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Trimethyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via phosphorylation reactions. For example, reacting 1,5-bis(trimethylsilyl)-1,3,5-trimethylbiuret with p-tolylsulfenyl chloride yields intermediates that are subsequently phosphorylated using phenyldichlorophosphine. Reaction temperatures (e.g., 0–5°C for sulfenyl chloride addition) and stoichiometric ratios of phosphorylating agents significantly affect yield. Solvent choice (e.g., deuterochloroform) also impacts crystallization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Use <sup>1</sup>H/ <sup>13</sup>C NMR to confirm methyl group environments and dihydropyridinone ring substitution. X-ray crystallography is essential for resolving tetrahedral (phosphorus) or trigonal bipyramidal geometries in derivatives, as demonstrated in single-crystal analyses of phosphonium salts. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and hydrogen-bonding interactions .

Q. How can researchers optimize purification of this compound derivatives?

- Methodological Answer : Recrystallization in chloroform or dichloromethane is effective for isolating hexachloroantimonate salts. Column chromatography (silica gel, ethyl acetate/hexane gradients) separates derivatives with subtle structural differences, such as spirocyclic phosphoranes. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar dihydropyridinone derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., methyl vs. aryl protons) can arise from dynamic equilibria or solvent effects. Use variable-temperature NMR to identify tautomerism or conformational changes. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data to confirm assignments. For example, weak hydrogen bonds observed in crystallography may explain unexpected IR bands .

Q. How does the electronic environment of substituents influence the reactivity of this compound in phosphorylation reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., bromo substituents, as in 3,5-dibromo analogs) increase electrophilicity at the phosphorus center, accelerating phosphorylation. Conversely, bulky substituents (e.g., phenyl groups) sterically hinder reaction progress. Kinetic studies using <sup>31</sup>P NMR can track intermediate formation .

Q. What mechanistic insights explain low yields in spirocyclic phosphorane formation from dihydropyridinone precursors?

- Methodological Answer : Competing pathways, such as ring-opening or disproportionation, may occur under harsh conditions (e.g., excess phenyldichlorophosphine). Mechanistic probes like isotopic labeling (<sup>18</sup>O in carbonyl groups) or trapping experiments with nucleophiles (e.g., methanol) can identify intermediates. Optimize by reducing reagent equivalents and using low temperatures .

Q. How can hydrogen-bonding networks in dihydropyridinone derivatives be exploited for supramolecular applications?

- Methodological Answer : The C=O groups in this compound form weak hydrogen bonds with solvents (e.g., deuterochloroform) or co-crystallizing agents. Design co-crystals with complementary hydrogen-bond donors (e.g., urea derivatives) to stabilize specific polymorphs. Analyze via X-ray diffraction and DFT calculations to predict packing motifs .